2-{[5-benzyl-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-chlorophenyl)ethanone
Overview
Description
2-{[5-benzyl-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-chlorophenyl)ethanone is a useful research compound. Its molecular formula is C24H20ClN3OS and its molecular weight is 434.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 433.1015611 g/mol and the complexity rating of the compound is 551. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Chemical Synthesis and Reactivity
The compound 2-{[5-benzyl-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-chlorophenyl)ethanone and its derivatives have been the focus of various synthetic and reactivity studies. For instance, in the realm of heterocyclic chemistry, derivatives of this compound have been synthesized to explore their chemical properties and potential applications. Such derivatives include 2-{5-[(1H-1,2,4-Triazol-1-yl)methyl]-1,3,4-oxadiazol-2-ylthio}-1-(2,4-dichlorophenyl)ethanone, which was prepared through the reaction of 5-[(1H-1,2,4-triazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol and 2-bromo-1-(2,4-dichlorophenyl)ethanone. This synthesis highlighted the compound's capacity to form stable heterocyclic structures, suggesting its utility in the development of novel chemical entities (Xu et al., 2005).
Corrosion Inhibition
Another significant application area for this compound and its analogs is in corrosion inhibition. Research has shown that triazole derivatives, similar to the target compound, act as effective corrosion inhibitors for metals in harsh environments. For example, 1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethanone (MPTE) demonstrated high inhibition efficiency against mild steel corrosion in hydrochloric acid, emphasizing the role of such compounds in protecting industrial materials (Jawad et al., 2020).
Properties
IUPAC Name |
2-[[5-benzyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-1-(4-chlorophenyl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3OS/c1-17-6-5-9-21(14-17)28-23(15-18-7-3-2-4-8-18)26-27-24(28)30-16-22(29)19-10-12-20(25)13-11-19/h2-14H,15-16H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXNHCCNRFUVNHR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=NN=C2SCC(=O)C3=CC=C(C=C3)Cl)CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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